molecular formula C9H10ClNO2 B13451656 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene

1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene

Cat. No.: B13451656
M. Wt: 199.63 g/mol
InChI Key: DKHXIHWDJSBNLO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, two methyl groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2,4-dimethyl-5-nitrobenzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with chloromethylation reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

Major Products:

    Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.

    Reduction: 1-(Aminomethyl)-2,4-dimethyl-5-nitrobenzene.

    Oxidation: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various chemical transformations and modifications .

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)-2,4-dimethyl-5-nitrobenzene is unique due to the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring. This combination influences its reactivity and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(chloromethyl)-2,4-dimethyl-5-nitrobenzene

InChI

InChI=1S/C9H10ClNO2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,5H2,1-2H3

InChI Key

DKHXIHWDJSBNLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CCl)[N+](=O)[O-])C

Origin of Product

United States

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